REACTION_CXSMILES
|
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]([OH:12])=O)=[CH:9][C:4]=2[O:3][CH2:2]1.N1(C(N2C=CN=C2)=O)C=CN=C1.[CH3:25][NH:26][O:27][CH3:28]>CN(C)C=O>[CH3:28][O:27][N:26]([CH3:25])[C:10]([C:8]1[CH:7]=[CH:6][C:5]2[O:1][CH2:2][O:3][C:4]=2[CH:9]=1)=[O:12]
|
Name
|
|
Quantity
|
69 g
|
Type
|
reactant
|
Smiles
|
O1COC2=C1C=CC(=C2)C(=O)O
|
Name
|
|
Quantity
|
74 g
|
Type
|
reactant
|
Smiles
|
N1(C=NC=C1)C(=O)N1C=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
CNOC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at ambient temperature for 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
STIRRING
|
Details
|
was stirred at ambient temperature for 18 hours
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
poured into 5% aqueous sodium hydrogen carbonate (1L)
|
Type
|
STIRRING
|
Details
|
stirred at ambient temperature for 20 minutes
|
Duration
|
20 min
|
Type
|
EXTRACTION
|
Details
|
extracted with methyl tert-butyl ether (2×300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics extracts were dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was azeotroped with toluene (800 mL)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The crude product was used in the next step without further purification
|
Reaction Time |
90 min |
Name
|
|
Type
|
|
Smiles
|
CON(C(=O)C1=CC2=C(OCO2)C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |